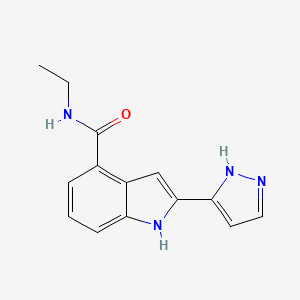
n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms. This unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Coupling of the Indole and Pyrazole Rings: The indole and pyrazole rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the coupled product with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide
- n-Propyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide
- n-Butyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide
Uniqueness
n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, propyl, and butyl analogs.
Properties
CAS No. |
827317-54-4 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-ethyl-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C14H14N4O/c1-2-15-14(19)9-4-3-5-11-10(9)8-13(17-11)12-6-7-16-18-12/h3-8,17H,2H2,1H3,(H,15,19)(H,16,18) |
InChI Key |
CNRUXMNSOKUFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















